molecular formula C23H23N3O3 B2946563 3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one CAS No. 361479-91-6

3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one

Cat. No.: B2946563
CAS No.: 361479-91-6
M. Wt: 389.455
InChI Key: UGFPQOUHYKRAHS-UHFFFAOYSA-N
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Description

3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one is a synthetic organic compound with a complex structure, combining a pyrazole moiety with a quinoline system. The compound exhibits diverse chemical reactivity, allowing it to be applied across various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one typically starts with the formation of the pyrazole ring. A common synthetic route involves the reaction of p-tolyl hydrazine with ethyl acetoacetate under acidic conditions to form a hydrazone intermediate. This is subsequently cyclized to yield the desired pyrazole.

Next, the ethoxyquinoline portion is introduced via an electrophilic substitution reaction. The pyrazole intermediate reacts with 7-ethoxyquinoline-2(1H)-one, typically under alkaline conditions, to achieve the final product. The use of catalysts and solvents such as ethanol or methanol is common to facilitate these reactions.

Industrial Production Methods

For industrial-scale production, continuous flow techniques are often employed to ensure efficiency and scalability. This involves the use of automated reactors where the reactants are continuously fed, and the products are continuously removed. This not only increases yield but also maintains consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions primarily at the ethyl group attached to the quinoline ring, forming various oxidation products.

  • Reduction: Reduction typically affects the pyrazole ring, specifically at the carbonyl group, leading to the formation of corresponding alcohols.

  • Substitution: Both nucleophilic and electrophilic substitutions are possible, especially at the quinoline ring and the pyrazole acetyl group.

Common Reagents and Conditions

  • Oxidation: Common reagents include KMnO4 and CrO3 under acidic conditions.

  • Reduction: Typical reducing agents are LiAlH4 or NaBH4 in alcohol solvents.

  • Substitution: Halogenating agents like NBS (N-bromosuccinimide) and nucleophiles like amines and thiols are often used.

Major Products

  • Oxidation: Produces quinolinic acid derivatives.

  • Reduction: Yields alcohol derivatives of the pyrazole ring.

  • Substitution: Forms substituted derivatives depending on the nature of the nucleophile/electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one is often used as a precursor in the synthesis of more complex molecules, serving as an intermediate in various chemical reactions due to its rich functional group chemistry.

Biology

The compound's reactivity makes it a candidate for studying enzyme-substrate interactions in biochemical pathways. It's often used in the design of enzyme inhibitors or modulators.

Medicine

In medicinal chemistry, it’s explored for its potential as an anti-inflammatory agent, given its structural similarity to known therapeutic agents. Preliminary studies may focus on its binding affinity to specific biological targets.

Industry

Industrially, this compound is of interest in the development of new materials, particularly those involving complex organic synthesis. Its ability to undergo diverse reactions makes it suitable for creating polymers or as a component in advanced material composites.

Mechanism of Action

The effects of 3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one are exerted through multiple mechanisms:

  • Molecular Targets: It can interact with various biological targets, including enzymes and receptors, given its diverse functional groups.

  • Pathways: The compound can modulate biochemical pathways, potentially inhibiting or activating specific enzymes, leading to altered biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one: Similar structure with a phenyl substitution.

  • 3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinolin-2(1H)-one: Variation in the alkoxy group.

  • 1-acetyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one: Contains additional methoxy groups.

Uniqueness

The unique combination of the pyrazole and quinoline systems in 3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one offers distinct reactivity profiles and potential applications. The presence of the ethoxy group adds to its versatility, allowing for unique substitution and reaction patterns that may not be seen in other compounds.

And there you have it—a detailed dive into the world of this compound! Now, what’s next on the agenda?

Properties

IUPAC Name

3-[2-acetyl-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-7-ethoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-4-29-18-10-9-17-11-19(23(28)24-20(17)12-18)22-13-21(25-26(22)15(3)27)16-7-5-14(2)6-8-16/h5-12,22H,4,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFPQOUHYKRAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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